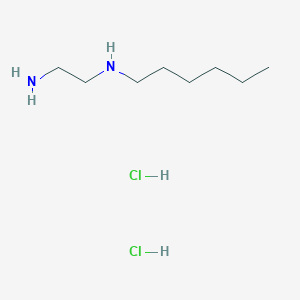

(2-Aminoethyl)(hexyl)amine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-hexylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-2-3-4-5-7-10-8-6-9;;/h10H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOHYZVJGFFGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hexylethylenediamine Dihydrochloride and Its Analogues

Established Reaction Pathways for the Preparation of N-Hexylethylenediamine Dihydrochloride (B599025)

The synthesis of N-substituted ethylenediamines can be achieved through several reliable methods, primarily involving the formation of a new carbon-nitrogen bond at one of the amine groups of ethylenediamine (B42938). The most common strategies include direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

One primary route is the N-alkylation of ethylenediamine with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile. masterorganicchemistry.com To favor mono-alkylation and prevent the formation of di- and poly-alkylated products, a large excess of the diamine is typically used. masterorganicchemistry.comacs.org The reaction of the resulting N-hexylethylenediamine with hydrochloric acid yields the dihydrochloride salt.

Another highly effective and controlled method is reductive amination . wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of ethylenediamine with a six-carbon aldehyde, such as hexanal, to form an intermediate imine or Schiff base. youtube.com The imine is then reduced in situ to the secondary amine using a suitable reducing agent. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being particularly effective as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over platinum, palladium, or nickel is also a viable reduction method. wikipedia.org This approach offers better control over the degree of alkylation compared to direct alkylation with halides. masterorganicchemistry.com

A third approach involves the alkylation of ethylenediamine with alcohols . This method is considered a green chemistry approach as it produces only water as a byproduct. researchgate.net The reaction requires a catalyst, such as CuO-NiO/γ-Al₂O₃, to facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination. researchgate.netnih.gov

Table 1: Comparison of Synthetic Pathways for N-Hexylethylenediamine

| Synthetic Pathway | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

| Direct Alkylation | Ethylenediamine + Hexyl Halide | Base (optional) | Simple procedure. | Prone to over-alkylation, requiring a large excess of diamine; produces salt waste. masterorganicchemistry.com |

| Reductive Amination | Ethylenediamine + Hexanal | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst (Pd/C, Ni) | High selectivity for mono-alkylation; good yields. masterorganicchemistry.comorganic-chemistry.org | Requires a specific reducing agent; may involve multiple steps if not a one-pot reaction. |

| Alkylation with Alcohol | Ethylenediamine + Hexan-1-ol | CuO-NiO/γ-Al₂O₃ | Environmentally friendly (water is the only byproduct); uses readily available alcohols. researchgate.net | Requires specific catalysts and typically higher temperatures. researchgate.net |

Strategies for the Derivatization and Functionalization of the N-Hexylethylenediamine Moiety

The N-hexylethylenediamine moiety, containing both a primary and a secondary amine, is a versatile scaffold for further chemical modification. These functional groups serve as reactive sites for a range of derivatization strategies.

Amination and Alkylation Approaches

The N-hexylethylenediamine molecule can undergo further alkylation at both the primary (-NH₂) and secondary (-NH-) nitrogen atoms. The reaction with alkyl halides can lead to tertiary and quaternary ammonium (B1175870) salts. However, controlling the selectivity of these reactions can be challenging, often resulting in a mixture of products. masterorganicchemistry.com

Reductive amination offers a more controlled route to introduce additional alkyl groups. For example, reacting N-hexylethylenediamine with an aldehyde or ketone in the presence of a reducing agent can selectively alkylate the primary amine group to yield a tertiary diamine with two different substituents on one nitrogen. Successive reductive aminations can be performed to modify both amine groups. youtube.com

Table 2: Potential Alkylation Products of N-Hexylethylenediamine

| Reagent | Reaction Type | Primary Product Structure |

| Methyl Iodide (CH₃I) | Direct Alkylation | Mixture including C₆H₁₃-NH-CH₂CH₂-NH(CH₃) and C₆H₁₃-N(CH₃)-CH₂CH₂-N(CH₃)₂ |

| Formaldehyde/NaBH₃CN | Reductive Amination | C₆H₁₃-NH-CH₂CH₂-N(CH₃)₂ (via double methylation of primary amine) |

| Acetone/H₂/Pd/C | Reductive Amination | C₆H₁₃-NH-CH₂CH₂-NH-CH(CH₃)₂ |

Formation of Schiff Base and Related Imine Derivatives

The primary amine group of N-hexylethylenediamine readily undergoes condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond (C=N). nih.gov

Given that N-hexylethylenediamine is a diamine, it can also react with two equivalents of a carbonyl compound to form a di-imine derivative, provided the secondary amine does not cause significant steric hindrance. These Schiff bases are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry to form metal complexes.

Integration into Macrocyclic and Supramolecular Frameworks

Diamine units are fundamental building blocks in the synthesis of macrocyclic and supramolecular structures. N-hexylethylenediamine can serve as a flexible linker in the construction of macrocycles such as cyclams or other polyamine macrocycles.

A common strategy involves the [2+2] condensation of a diamine with a dialdehyde, which can lead to the formation of large, imine-based macrocycles. nih.gov These reactions can sometimes be templated by metal ions to control the size and geometry of the resulting macrocycle. Subsequent reduction of the imine bonds can produce stable, saturated polyamine macrocycles. sci-hub.se The presence of the hexyl group can impart increased lipophilicity to the resulting macrocycle, potentially influencing its solubility and its ability to participate in host-guest chemistry or self-assembly processes. researchgate.net

Advanced Synthetic Techniques in N-Hexylethylenediamine Chemistry

To improve the efficiency and environmental footprint of synthetic procedures, advanced techniques such as microwave-assisted synthesis are increasingly employed.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. youtube.com Reactions that may take several hours under conventional heating can often be completed in minutes using microwave energy. rsc.org

This technique can be applied to nearly all the synthetic and derivatization pathways of N-hexylethylenediamine. For instance, microwave-assisted N-alkylation, the formation of amides, and the synthesis of heterocyclic structures have been shown to proceed with significantly higher efficiency. nih.govmdpi.com The cyclodehydration reactions required for the formation of certain macrocycles are also notably faster under microwave irradiation, often leading to higher yields and cleaner products. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Amine Reactions

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Amide Synthesis | Several hours to overnight | 30 minutes - 5 hours | Often significant | nih.govmdpi.com |

| Heterocycle Synthesis | Several hours | 2 - 40 minutes | Significant | rsc.org |

| Cyclodehydration | Long reaction times with drastic heating | Short reaction times (e.g., minutes) | High | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for C–N Bond Formation

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of organic synthesis, particularly for producing amines like N-Hexylethylenediamine. Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for this purpose, offering significant advantages over traditional methods like nucleophilic substitution or reductive amination, which can suffer from limited scope and harsh conditions. wikipedia.orgnumberanalytics.com Among these, the Buchwald-Hartwig amination is a premier method for constructing aryl and alkyl C–N bonds. wikipedia.orgrug.nl

This reaction typically involves the coupling of an amine with an alkyl or aryl halide (or pseudohalide) in the presence of a palladium catalyst, a suitable ligand, and a base. numberanalytics.com For the synthesis of an N-alkylethylenediamine such as N-Hexylethylenediamine, this could involve the reaction of a protected ethylenediamine derivative with a hexyl halide. The use of a protecting group on one of the amine functionalities of ethylenediamine is crucial to prevent dialkylation.

The general catalytic cycle for these transformations involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the alkyl halide (e.g., 1-bromohexane), inserting itself into the carbon-halide bond to form a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation : The amine (e.g., mono-protected ethylenediamine) coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex. numberanalytics.com

Reductive Elimination : The final step involves the formation of the C–N bond as the alkyl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the N-alkylethylenediamine product. youtube.com

The efficiency and substrate scope of these reactions are highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle, particularly the reductive elimination step. rug.nlyoutube.com Copper-catalyzed N-arylation reactions have also been developed, often requiring different ligand systems and conditions but providing a complementary approach for certain substrates. nih.gov

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Reaction Type | Typical Conditions | Ref. |

| Pd(OAc)₂ / BINAP | Aryl Bromide | Primary Amine | Buchwald-Hartwig | Toluene, NaOt-Bu, 80-110 °C | wikipedia.org |

| Pd₂(dba)₃ / XPhos | Alkyl Bromide | Ethylenediamine (mono-protected) | Buchwald-Hartwig | Dioxane, K₃PO₄, 100 °C | youtube.com |

| CuBr₂ / N,N-dimethylethylenediamine | Aryl Iodide | Phenylacetylene | Sonogashira Coupling | Aqueous media, K₂CO₃, 110 °C | nih.gov |

| Cu(OAc)₂ / Imine Ligand | Aryl Halide | N-nucleophiles (e.g., amides) | Ullmann Condensation | Solvent-free, K₂CO₃, 120 °C | nih.gov |

Enantioselective Synthesis of Chiral N-Hexylethylenediamine Derivatives

While N-Hexylethylenediamine itself is achiral, the synthesis of chiral derivatives—where a stereocenter exists on the alkyl chains—is of significant interest for applications in pharmaceuticals and materials science. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is critical as different enantiomers can have vastly different biological activities. Transition metal catalysis is a leading strategy for achieving high enantioselectivity. mdpi.com

Several key strategies are employed for the enantioselective synthesis of chiral amines and their derivatives:

Asymmetric Hydrogenation : This method involves the reduction of a prochiral imine or enamine using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands. The catalyst creates a chiral environment that directs the hydrogenation to favor the formation of one enantiomer over the other. mdpi.com

Carbene N–H Insertion : Chiral amides and subsequent amines can be synthesized via the insertion of a carbene into an N–H bond. This reaction can be catalyzed by a combination of an achiral rhodium complex and a chiral co-catalyst (e.g., a squaramide), which controls the stereochemical outcome through non-covalent interactions. researchgate.net

Biocatalysis : Enzymes offer an excellent platform for enantioselective synthesis due to their inherent chirality and high specificity. wikipedia.org Engineered enzymes, such as variants of myoglobin, can catalyze asymmetric N–H insertion reactions with high activity and stereoselectivity. nih.gov Other enzyme classes like imine reductases, transaminases, and amine dehydrogenases are also prominent in the synthesis of chiral amines. nih.govwikipedia.org

For a chiral derivative of N-Hexylethylenediamine, one could envision a synthesis starting from a prochiral ketone which is subjected to asymmetric reductive amination with a suitable amine precursor in the presence of a chiral catalyst. wikipedia.org

| Method | Catalyst/Enzyme | Transformation | Key Feature | Typical Enantiomeric Excess (ee) | Ref. |

| Asymmetric N–H Insertion | Rhodium / Chiral Squaramide | Primary Amide + Diazo Compound → Chiral Amide | Co-catalysis with non-covalent interactions | >95% | researchgate.net |

| Biocatalytic N–H Insertion | Engineered Myoglobin Variants | Aromatic Amine + Diazo Ester → Chiral Amine | High stereoinduction via tuned chiral pocket | Up to 82% | nih.gov |

| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | Morpholinone Derivative + Allyl Source → Chiral Heterocycle | Access to α-disubstituted N-heterocycles | 95-99% | nih.gov |

| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine | Enamine → Chiral Amine | Multi-kilogram scale synthesis demonstrated | >99% | mdpi.com |

Mechanistic Investigations of Synthetic Transformations Involving N-Hexylethylenediamine Precursors

Understanding the reaction mechanisms of synthetic transformations is crucial for optimizing reaction conditions and expanding their applicability. For the synthesis of N-Hexylethylenediamine and its analogues, mechanistic studies have focused on elucidating the pathways of transition metal-catalyzed C–N coupling and reductive amination.

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the palladium-catalyzed Buchwald-Hartwig amination is the most widely accepted mechanism for this type of C–N bond formation. numberanalytics.comlibretexts.org Detailed mechanistic studies, including the characterization of intermediates, have provided a clear picture of the process. libretexts.org

Step 1: Oxidative Addition : The cycle begins with the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, forming a Pd(II) intermediate. This step is often rate-determining. numberanalytics.com

Step 2: Ligand Exchange/Amide Formation : The halide on the Pd(II) complex is replaced by the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base and ligand is critical for the efficiency of this step. youtube.com

Step 3: Reductive Elimination : This is the product-forming step where the C–N bond is created by the elimination of the aryl/alkyl and amido groups from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comyoutube.com The steric and electronic properties of the phosphine ligands significantly influence the rate of this step. youtube.com

Mechanism of Reductive Amination: Reductive amination provides an alternative pathway to N-alkylethylenediamines. This two-step process involves the formation of an imine followed by its reduction. wikipedia.orgyoutube.com

Step 1: Imine Formation : An amine (e.g., ethylenediamine) reacts with a carbonyl compound (e.g., hexanal) under weakly acidic conditions. The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration (loss of a water molecule) to form an imine (a compound with a C=N double bond). youtube.com

Step 2: Reduction : The C=N double bond of the imine is then reduced to a C–N single bond. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. youtube.commasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the imine in the presence of the starting carbonyl compound, allowing the reaction to be performed in one pot. masterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) have further illuminated these mechanisms, providing insights into the energies of intermediates and transition states, which helps in rational catalyst design and reaction optimization. globethesis.com

| Mechanistic Pathway | Key Intermediate(s) | Role of Catalyst/Reagent | Driving Force | Ref. |

| Buchwald-Hartwig Amination | Aryl-Pd(II)-Halide complex, Pd(II)-Amido complex | Pd(0) catalyst facilitates C-Halide bond activation and C-N bond formation. Ligand tunes reactivity. | Formation of a stable C-N bond and regeneration of the catalyst. | numberanalytics.com, youtube.com |

| Reductive Amination | Hemiaminal, Imine/Iminium ion | Weak acid catalyzes imine formation. Reducing agent (e.g., NaBH₃CN) delivers a hydride to the imine carbon. | Formation of a stable C-N single bond from a C=N double bond. | wikipedia.org, youtube.com |

Applications of N Hexylethylenediamine Dihydrochloride in Polymer Chemistry and Advanced Materials

Role as a Chain Extender in Polyurethane Synthesis and Material Property Modulation

In the synthesis of polyurethanes, diamines are frequently employed as chain extenders to build upon the isocyanate-terminated prepolymers. This process introduces urea (B33335) linkages into the main polymer chain, which can significantly influence the final properties of the material. The use of diamine chain extenders generally leads to the formation of hard segments within the polyurethane structure. These hard segments can form strong intermolecular hydrogen bonds, acting as physical cross-links that enhance the mechanical properties of the polymer.

The length and nature of the diamine chain extender are known to affect the mechanical and thermal properties of polyurethanes. Generally, shorter chain extenders lead to harder and more rigid materials with higher tensile strength and hardness, while longer or bulkier chain extenders can introduce more flexibility. researchgate.netscispace.comresearchgate.net The incorporation of N-Hexylethylenediamine dihydrochloride (B599025), with its hexyl side chain, could potentially lead to polyurethanes with a unique balance of properties, such as improved flexibility without a significant loss in strength. Further research would be needed to fully elucidate the specific effects of this compound on the morphology and performance of polyurethanes.

Table 1: Potential Influence of N-Hexylethylenediamine Dihydrochloride as a Chain Extender on Polyurethane Properties (Hypothetical)

| Property | Expected Influence of N-Hexylethylenediamine Dihydrochloride | Rationale |

| Tensile Strength | Moderate to High | Formation of urea hard segments enhances strength. |

| Elongation at Break | Increased | The hexyl group may introduce flexibility into the hard segments. |

| Hardness | Moderate | The steric hindrance from the hexyl group could disrupt hard segment packing. |

| Thermal Stability | Potentially Modified | The aliphatic nature of the hexyl group might influence thermal degradation pathways. |

This table is illustrative and based on general principles of polyurethane chemistry, as specific data for N-Hexylethylenediamine dihydrochloride was not found in the reviewed literature.

Utilization as a Component in Polymer Additives for Enhanced Material Performance

The amine groups in N-Hexylethylenediamine dihydrochloride could be functionalized to create novel additives. For instance, they could be reacted with other molecules to produce hindered amine light stabilizers (HALS), which are effective in protecting polymers from degradation by UV light. The presence of the hexyl group could enhance the compatibility of such an additive with non-polar polymer matrices like polyolefins.

Furthermore, the compound could potentially be used as a modifier in certain polymer systems. ijpsm.comnumberanalytics.comresearchgate.netmdpi.com For example, its incorporation into polymer blends could improve interfacial adhesion between different polymer phases. The amine groups could also act as anchoring points for grafting other functional molecules onto a polymer backbone, thereby introducing new properties to the material. However, without specific research, these applications remain speculative.

Participation in Michael Addition Polymerizations for Poly(amino ester) Formation

A significant application of N-Hexylethylenediamine (HEDA), the free base form of the dihydrochloride, is in the synthesis of poly(amino ester)s through Michael addition polymerization with diacrylates. This type of polymerization is a step-growth process that involves the conjugate addition of a nucleophile (in this case, the amine groups of HEDA) to an activated alkene (the acrylate (B77674) group).

The Michael addition polymerization of HEDA with a diacrylate, such as 1,4-butanediol (B3395766) diacrylate (BDA), is a complex process due to the presence of three types of reactive amine groups in the system: the primary amine, the original secondary amine, and the secondary amine formed after the primary amine reacts. A detailed study investigating the mechanisms of Michael addition polymerizations of various trifunctional amines with BDA revealed significant insights into the reactivity of HEDA.

The research demonstrated that the steric hindrance on the original secondary amine plays a crucial role in determining the reactivity sequence of the different amine groups. For HEDA, the bulky hexyl group significantly hinders the reactivity of the original secondary amine. As a result, the reactivity sequence is altered compared to less hindered amines. In the case of HEDA, the primary amine is the most reactive, followed by the original secondary amine, and finally the newly formed secondary amine. This change in reactivity has a profound impact on the architecture of the resulting polymer.

The differential reactivity of the amine groups in HEDA allows for the synthesis of branched poly(amino ester)s. Because all three types of amines in the HEDA-BDA system can participate in the polymerization, a branched polymer architecture is formed. The study mentioned above reported that the polymerization of HEDA with BDA resulted in a branched polymer with a degree of branching of approximately 37%.

In contrast, trifunctional amines with low steric hindrance on the original secondary amine tend to form linear poly(amino ester)s. This is because the reactivity of the newly formed secondary amine is significantly lower than that of the primary and original secondary amines, effectively preventing it from participating in the polymerization and leading to a linear structure. The ability to control the polymer architecture by selecting a trifunctional amine with appropriate steric hindrance, such as HEDA for branched structures, is a valuable tool in designing polymers with specific properties for various applications, including gene delivery and drug delivery systems.

Table 2: Reactivity and Resulting Polymer Architecture in Michael Addition of Trifunctional Amines with Diacrylates

| Trifunctional Amine | Steric Hindrance on 2° Amine | Reactivity Sequence | Resulting Polymer Architecture | Degree of Branching (%) |

| N-methylethylenediamine (MEDA) | Low | 2° (original) > 1° >> 2° (formed) | Linear | ~0 |

| N-ethylethylenediamine (EEDA) | Moderate | 1° > 2° (original) > 2° (formed) | Branched | ~33 |

| N-hexylethylenediamine (HEDA) | High | 1° > 2° (original) > 2° (formed) | Branched | ~37 |

Data adapted from a study on the mechanisms of Michael addition polymerizations of different trifunctional amines with 1,4-butanediol diacrylate.

Development of Defined Polymeric Architectures Incorporating N-Hexylethylenediamine Units (e.g., Block Copolymers, Star Polymers)

The synthesis of polymers with well-defined architectures, such as block copolymers and star polymers, allows for precise control over their macroscopic properties and self-assembly behavior. researchgate.netmdpi.comgoogle.comresearchgate.netnih.govrsc.orgresearchgate.net While specific examples of block or star polymers incorporating N-Hexylethylenediamine units were not identified in the reviewed literature, the functional groups of this compound make it a potential candidate for the synthesis of such complex structures.

Block copolymers consist of two or more distinct polymer chains linked together. researchgate.netmdpi.comnih.govrsc.org N-Hexylethylenediamine could be used as a linking unit to connect two different polymer blocks. For instance, a polymer with a reactive end group could be reacted with one of the amine groups of N-Hexylethylenediamine, followed by the growth of a second polymer chain from the other amine group.

Star polymers consist of multiple polymer chains (arms) radiating from a central core. researchgate.netgoogle.comresearchgate.netacs.orgacs.orgcmu.edu N-Hexylethylenediamine, with its two reactive amine groups, could potentially be used in the "arm-first" method of star polymer synthesis. In this approach, pre-synthesized polymer arms with reactive end groups could be reacted with a multifunctional core molecule. If N-Hexylethylenediamine were part of a larger, multifunctional core, its amine groups would serve as attachment points for the polymer arms. The hexyl group would likely influence the properties of the core domain.

Contribution to the Formation of Porous Organic Materials and Frameworks

Porous organic materials, such as porous organic polymers (POPs) and metal-organic frameworks (MOFs), have gained significant attention due to their high surface areas and potential applications in gas storage, separation, and catalysis. researchgate.netije.irresearchgate.nethacettepe.edu.trgoogle.comoaes.ccumn.edunih.govmdpi.comoaepublish.comtri-iso.comnih.govtum.de These materials are constructed from organic building blocks (linkers) that are connected to form a porous network.

Diamines are a class of molecules that can be used as linkers in the synthesis of certain types of porous materials. researchgate.netnih.gov The two amine groups can react with other multifunctional monomers to form a cross-linked, porous structure. While the direct use of N-Hexylethylenediamine dihydrochloride in the synthesis of porous organic materials is not well-documented in the reviewed literature, its structure suggests it could be a viable candidate for such applications.

The primary and secondary amine groups could participate in reactions to form the framework, while the hexyl group would be a pendant group within the pores. This pendant alkyl chain could modify the surface properties of the pores, for example, by making them more hydrophobic. This could be advantageous for applications such as the selective adsorption of non-polar molecules. Further research is needed to explore the potential of N-Hexylethylenediamine dihydrochloride as a building block for novel porous materials.

Coordination Chemistry and Ligand Design Utilizing N Hexylethylenediamine Dihydrochloride

Complexation Behavior with Transition and Main Group Metal Ions

The two nitrogen atoms in N-hexylethylenediamine act as Lewis bases, readily donating their lone pairs of electrons to coordinate with a wide range of electron-accepting metal ions. This includes transition metals (such as copper, nickel, and cobalt) and main group metals (like magnesium and zinc). scielo.org.zamdpi.com The formation of a five-membered chelate ring upon coordination is entropically favored, leading to complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate amine ligands.

N-hexylethylenediamine typically acts as a bidentate chelating ligand, binding to a single metal center to form mononuclear complexes. In these structures, the ligand occupies two adjacent coordination sites. For a metal ion with a coordination number of six, such as cobalt(III), three diamine ligands can bind to form a complex like [Co(N-hexylethylenediamine)₃]³⁺, resulting in a stable octahedral geometry. libretexts.org Similarly, square planar complexes can be formed with metal ions like platinum(II) or nickel(II). scielo.org.za

While less common for simple diamines, polynuclear complexes, where a single ligand bridges two or more metal centers, are also possible. This can occur if the ligand is sterically hindered from chelating or if specific reaction conditions favor bridging. For instance, thiourea (B124793) derivatives, which also possess multiple donor sites, have been shown to form complex binuclear and even hexanuclear silver(I) clusters where ligands act as both terminal and bridging units. mdpi.com By analogy, under certain conditions, the two distinct nitrogen donors of N-hexylethylenediamine could potentially bridge two different metal ions, leading to the formation of polynuclear chains or clusters.

While single-crystal X-ray diffraction provides precise structural information in the solid state, the behavior of coordination complexes in solution can be dynamic and complex. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating these solution-state dynamics. numberanalytics.com By recording NMR spectra over a range of temperatures, researchers can study processes such as ligand exchange, conformational changes, and fluxional behavior. acs.orgresearchgate.netoxinst.com

For a complex involving N-hexylethylenediamine, VT-NMR can provide critical insights. At low temperatures, dynamic processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for chemically inequivalent protons, for example, if the ligand adopts a rigid, asymmetric conformation upon binding. As the temperature increases, these processes may accelerate, leading to the coalescence of signals as the protons become chemically equivalent on the NMR timescale. oxinst.com This analysis can reveal the energy barriers for conformational changes and the lability of the metal-ligand bonds. acs.org Studies on other multidentate amine ligands have successfully used VT-NMR to map coordination modes and observe dynamic equilibria between different coordinated forms in solution. acs.org

Table 1: Information Obtainable from VT-NMR Studies of N-Hexylethylenediamine Complexes

| Parameter Studied | Observation in VT-NMR Spectra | Information Gained |

|---|---|---|

| Ligand Exchange | Broadening and coalescence of free and bound ligand signals. | Kinetics and thermodynamics of ligand binding and dissociation. |

| Conformational Dynamics | Changes in signal multiplicity and chemical shifts. | Energy barriers for conformational changes (e.g., chelate ring puckering). |

| Fluxional Processes | Averaging of signals for chemically distinct groups at higher temperatures. | Identification of dynamic intramolecular rearrangements. |

| Species Equilibria | Appearance or disappearance of new sets of signals with temperature change. | Thermodynamic parameters (ΔH°, ΔS°) for equilibria between different coordinated species. |

Principles of Ligand Design for Selective Metal Ion Binding and Extraction

The inherent structure of N-hexylethylenediamine already provides some degree of selectivity. The "hard" amine donors generally favor binding to hard or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory. The defining feature of this ligand is the N-hexyl group. This long alkyl chain significantly increases the ligand's lipophilicity, making it and its metal complexes more soluble in organic solvents. This property is paramount for applications in liquid-liquid extraction, where the ligand must efficiently transport a metal ion from an aqueous phase to an organic phase.

Further modifications can refine selectivity. The introduction of bulky substituents near the nitrogen donors can create steric hindrance that favors smaller metal ions over larger ones. scielo.org.za Conversely, altering the electronic properties by adding electron-withdrawing or electron-donating groups can modulate the basicity of the nitrogen donors, thereby fine-tuning the strength of the metal-ligand bond. organic-chemistry.orgnih.gov

Increasing the number of donor atoms (denticity) in a ligand generally leads to more stable metal complexes due to the chelate effect. The N-hexylethylenediamine scaffold is an excellent building block for creating more complex, multidentate ligands. researchgate.net The primary amine group is a reactive handle that can be functionalized to introduce additional coordinating groups, such as carboxylates, pyridyls, or phosphonates. mdpi.com

For example, reacting the primary amine with chloroacetic acid can introduce two acetate (B1210297) arms, converting the bidentate diamine into a potentially tetradentate or pentadentate aminopolycarboxylate ligand, analogous to the powerful chelating agent EDTA. researchgate.netinterchim.fr Such modifications allow for the creation of a coordination pocket that is pre-organized to fit a specific metal ion, enhancing both stability and selectivity. unm.edu

Table 2: Strategies for Engineering Multidentate Ligands from N-Hexylethylenediamine

| Modification Strategy | Reagent/Method | Resulting Donor Groups | Potential Target Ions |

|---|---|---|---|

| Carboxymethylation | Reaction with sodium chloroacetate | N, O (Amine, Carboxylate) | Lanthanides, Alkaline Earth Metals |

| Pyridyl Addition | Reaction with 2-(chloromethyl)pyridine | N, N' (Amine, Pyridyl) | Transition Metals (e.g., Ni²⁺, Cu²⁺) |

| Phosphonomethylation | Mannich reaction with phosphorous acid and formaldehyde | N, O (Amine, Phosphonate) | Actinides, Lanthanides, Fe³⁺ |

| Extension | Reaction with acrylamide (B121943) followed by reduction | Additional primary amine groups | Transition Metals |

Applications in Metal Ion Extraction and Separation Technologies, Including Nuclear Waste Processing

The unique combination of coordinating nitrogen atoms and a lipophilic hexyl chain makes N-hexylethylenediamine and its derivatives well-suited for solvent extraction applications. hbni.ac.in These ligands can be dissolved in an organic solvent immiscible with water (e.g., kerosene) and used to selectively pull metal ions from an aqueous solution, such as industrial wastewater or ore leachate. scielo.org.za

A particularly challenging and critical application of selective metal extraction is in the partitioning and transmutation strategy for managing high-level nuclear waste. utwente.nl This process involves separating long-lived minor actinides (like americium and curium) from the more abundant lanthanides (fission products). mdpi.com This separation is notoriously difficult because both groups of elements are predominantly found in the +3 oxidation state and have very similar ionic radii and coordination chemistry.

Ligands containing soft N-donor atoms, such as diamines, are of great interest for this separation. They can exhibit preferential binding for the slightly more covalent actinide ions over the harder lanthanide ions. unm.edu The design of incinerable ligands, composed only of Carbon, Hydrogen, Oxygen, and Nitrogen (the CHON principle), is also a key goal to minimize secondary waste streams. utwente.nl Engineered ligands based on the N-hexylethylenediamine scaffold fit this principle. By incorporating additional donor groups to optimize coordination and selectivity, these molecules represent a promising class of extractants for advanced nuclear fuel cycles. hbni.ac.in

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| (2-Aminoethyl)(hexyl)amine dihydrochloride (B599025) | N-Hexylethylenediamine dihydrochloride | C₈H₂₂Cl₂N₂ |

| Ethylenediamine (B42938) | Ethane-1,2-diamine | C₂H₈N₂ |

| Americium | Am | |

| Curium | Cm | |

| Ethylenediaminetetraacetic acid | EDTA | C₁₀H₁₆N₂O₈ |

| Chloroacetic acid | C₂H₃ClO₂ | |

| 2-(Chloromethyl)pyridine | C₆H₆ClN | |

| Phosphorous acid | H₃PO₃ | |

| Formaldehyde | CH₂O |

Catalytic Applications of N-Hexylethylenediamine-Metal Complexes

Complexes formed between N-hexylethylenediamine and transition metals hold potential as catalysts in a variety of chemical transformations due to the versatile coordination properties of the diamine ligand. The presence of both a primary and a secondary amine group allows for the formation of stable chelate rings with metal centers, which can influence the metal's electronic properties and steric environment. This modulation is crucial for catalytic activity, as it can enhance reaction rates, selectivity, and catalyst stability. The N-hexyl group introduces a degree of lipophilicity to the ligand, which can improve the solubility of the resulting metal complex in organic solvents commonly used for catalysis.

While specific studies detailing the catalytic applications of N-hexylethylenediamine-metal complexes are not extensively available in the reviewed literature, the broader class of N-substituted ethylenediamine ligands has been successfully employed in a range of transition metal-catalyzed organic reactions. These reactions are fundamental to modern synthetic chemistry, enabling the efficient construction of complex organic molecules. researchgate.net

One of the most prominent areas of application for such complexes is in cross-coupling reactions . For instance, palladium complexes bearing N-donor ligands are widely used catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. The diamine ligand can stabilize the palladium center in its catalytically active oxidation states and facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The steric and electronic properties of the N-substituents on the ethylenediamine backbone can significantly impact the catalyst's efficiency and substrate scope. For example, bulkier substituents can promote the reductive elimination step, leading to higher turnover numbers.

The table below illustrates the typical performance of palladium complexes with N,N'-disubstituted diamine ligands in the Suzuki-Miyaura cross-coupling reaction, providing a basis for the expected catalytic activity of N-hexylethylenediamine-palladium complexes.

Table 1: Representative Catalytic Performance of Palladium-Diamine Complexes in Suzuki-Miyaura Cross-Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | Dioxane | K₃PO₄ | 120 | 24 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | DMF | Na₂CO₃ | 80 | 8 | 98 |

Furthermore, ruthenium complexes incorporating diamine ligands have shown promise in oxidation catalysis . These catalysts can be effective in the oxidation of alcohols to aldehydes and ketones, as well as in the oxidative cleavage of alkenes. The diamine ligand can stabilize high-valent ruthenium species that are key intermediates in these catalytic cycles. The specific nature of the N-substituent can influence the selectivity of the oxidation reaction.

The polymerization of diamine derivatives onto electrode surfaces can create functional materials with applications in electrochemical catalysis. While direct studies on polymerized N-hexylethylenediamine are limited, research on related poly(diamine) films provides insight into their potential catalytic utility. When a transition metal, such as nickel, is incorporated into these polymer films, the resulting modified electrode can exhibit significant electrocatalytic activity for the oxidation of small organic molecules, such as methanol (B129727). umz.ac.ir

In this context, the polymer serves as a matrix to immobilize the catalytically active metal centers. The porous structure and the chemical nature of the polymer can enhance the accessibility of the active sites and facilitate the diffusion of reactants and products. The diamine units within the polymer backbone can coordinate with the metal ions, creating a stable and catalytically active interface.

The electrocatalytic oxidation of methanol is of particular interest for the development of direct methanol fuel cells (DMFCs). Nickel-modified poly(diamine) electrodes have been shown to catalyze the oxidation of methanol in alkaline media. researchgate.net The catalytic process involves the oxidation of Ni(II) to Ni(III) to form nickel oxyhydroxide (NiOOH), which then acts as the oxidizing agent for methanol.

The table below presents typical electrochemical data for the electro-oxidation of methanol on a nickel-modified electrode with a polymer derived from an aliphatic diamine, illustrating the potential performance of a poly(N-hexylethylenediamine)-based system.

Table 2: Electrochemical Data for Methanol Oxidation on a Ni-Poly(diamine) Modified Electrode

| Parameter | Value |

|---|---|

| Methanol Concentration | 0.5 M |

| Supporting Electrolyte | 1.0 M NaOH |

| Anodic Peak Potential (V vs. Ag/AgCl) | +0.65 |

| Anodic Peak Current Density (mA/cm²) | 15.2 |

The performance of such electrocatalysts is influenced by factors including the thickness of the polymer film, the concentration of the immobilized metal, and the pH of the electrolyte. The long alkyl chain of N-hexylethylenediamine could influence the morphology and hydrophobic/hydrophilic balance of the resulting polymer film, which in turn could affect its electrochemical and catalytic properties.

Biological and Biomedical Research Applications of N Hexylethylenediamine Dihydrochloride and Its Derivatives in Vitro Contexts

Role as a Stabilizing Agent in Formulation Studies of Active Pharmaceutical Ingredients

(2-Aminoethyl)(hexyl)amine dihydrochloride (B599025), also known as N-Hexylethylenediamine dihydrochloride, is utilized in pharmaceutical research as a stabilizing agent in drug formulations. chemimpex.com The primary function of a stabilizing agent is to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), particularly those that are poorly soluble in water. chemimpex.com Drug nanocrystals, which are nanosized solid drug particles, represent a common strategy to enhance the dissolution rate and bioavailability of such drugs. nih.govnih.gov However, these nanocrystals have a high surface energy and tend to agglomerate to reduce this energy, which negates the benefits of their small particle size. nih.gov

Stabilizers are crucial excipients that adsorb onto the surface of these drug particles, preventing aggregation through various mechanisms. nih.govresearchgate.net These mechanisms are broadly categorized as steric stabilization and electrostatic stabilization. nih.gov Steric stabilizers are typically polymers that form a protective layer around the particle, physically hindering them from coming close together. nih.gov Electrostatic stabilizers are ionic molecules that provide a surface charge, causing the particles to repel each other. nih.gov The selection of an appropriate stabilizer is critical and is based on its ability to maintain the physical stability of the nanosized particles over time. nih.gov Furthermore, the choice of stabilizer can influence the final formulation's performance, including its interaction with biological cells and its potential to enhance drug permeation. nih.govresearchgate.net N-Hexylethylenediamine dihydrochloride, with its water-soluble nature and amine functionalities, serves in this capacity to enhance the performance and delivery of therapeutic agents. chemimpex.com

Table 1: Examples of Stabilizing Agents Used in Drug Nanocrystal Formulations This table provides examples of commonly used stabilizers and is for illustrative purposes.

| Stabilizer Type | Example Stabilizer | Drug Example | Function |

| Polymer (Steric) | Polyvinylpyrrolidone (PVP) | Curcumin | Provides a steric barrier to prevent particle aggregation. nih.gov |

| Polymer (Steric) | Polyvinyl alcohol (PVA) | Nitrendipine | Forms a physical layer on the crystal surface. nih.gov |

| Surfactant (Electrostatic) | Sodium dodecyl sulfate (B86663) (SDS) | Curcumin | Imparts a negative surface charge, causing electrostatic repulsion. nih.gov |

| Polymer (Electrosteric) | Sodium carboxymethyl cellulose (B213188) (NaCMC) | Curcumin | Combines both steric hindrance and electrostatic repulsion. nih.gov |

| Copolymer | Pluronic-grafted chitosan | Paclitaxel | Enhances physical stability and can inhibit P-gp efflux pumps. researchgate.net |

In Vitro Investigations into the Antibacterial Activity of N-Hexylethylenediamine Derivatives against Microorganisms

The ethylenediamine (B42938) moiety, which forms the core of N-Hexylethylenediamine, is a structural feature found in compounds known to exhibit a range of biological activities, including antibacterial effects. nih.gov In vitro investigations are essential first steps in evaluating the potential of new chemical entities as antimicrobial agents. These studies typically involve exposing various microorganisms to the test compounds to determine their susceptibility.

Commonly employed methods for assessing in vitro antibacterial activity include the agar (B569324) disk diffusion method and the broth microdilution method. The disk diffusion assay provides a qualitative assessment of antibacterial activity, where a clear zone of inhibition around a disk impregnated with the test compound indicates growth inhibition. japsonline.comnih.gov The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comresearchgate.net The MIC value is a critical parameter for evaluating the potency of a potential antibacterial agent. mdpi.com Activity is often classified based on MIC values, with lower values indicating stronger activity. mdpi.com Research on various heterocyclic nitrogen compounds and azole derivatives has demonstrated the utility of these methods against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.comresearchgate.netnih.gov

Table 2: Example of In Vitro Antibacterial Activity Assessment for a Piperidone Derivative This table is based on data for 3,5-Bis-(2',4'-dichlorobenzilyden)-N-methyl-4-piperidone and serves as an example of how antibacterial activity is reported. japsonline.com

| Microorganism | Type | Inhibition Zone Diameter (mm) |

| Streptococcus mutans | Gram-positive | 14.3 |

| Bacillus subtilis | Gram-positive | 13.6 |

| Enterococcus faecalis | Gram-positive | 13.3 |

| Escherichia coli | Gram-negative | 12.6 |

| Pseudomonas aeruginosa | Gram-negative | 12.3 |

| Klebsiella pneumoniae | Gram-negative | 12.3 |

Assessment of In Vitro Cytotoxic Activity of Derivatives against Human Cancer Cell Lines

Derivatives of ethylenediamine have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines. nih.gov Such studies are fundamental in the early stages of anticancer drug discovery. The primary goal is to identify compounds that can inhibit the proliferation of or kill cancer cells, preferably with selectivity over non-cancerous cells. A variety of assays are used to measure cytotoxicity, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the crystal violet dye binding assay being two of the most common. depauw.edunih.govnih.gov These colorimetric assays measure cell viability, and from the dose-response data, the half-maximal inhibitory concentration (IC50) can be calculated, representing the concentration of a compound required to inhibit cell growth by 50%.

For instance, a study on N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride derivatives demonstrated concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov The research highlighted that specific substitutions on the aromatic rings of the ethylenediamine derivatives significantly influenced their cytotoxic potency. nih.gov

Table 3: In Vitro Cytotoxic Activity of N,N'-bis(2-hydroxybenzyl)ethylenediamine Dihydrochloride Derivatives This table illustrates the type of data generated in cytotoxicity studies, based on findings for specific ethylenediamine derivatives. nih.gov

| Compound | Cancer Cell Line | Assay Method | Key Finding |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Crystal Violet | Exhibits concentration-dependent cytotoxic activity. |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 (Breast) | Crystal Violet | Exhibits concentration-dependent cytotoxic activity. |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 (Prostate) | Crystal Violet | Exhibits concentration-dependent cytotoxic activity. |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Crystal Violet | Exhibits concentration-dependent cytotoxic activity. |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 (Breast) | Crystal Violet | Exhibits concentration-dependent cytotoxic activity. |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 (Prostate) | Crystal Violet | Exhibits concentration-dependent cytotoxic activity. |

Exploration of Other In Vitro Bioactivities, such as Antioxidant Potential of Derivatives

Beyond antibacterial and cytotoxic effects, derivatives of amine-containing compounds are often explored for other in vitro bioactivities, such as antioxidant potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. mdpi.com Antioxidants are compounds that can scavenge free radicals and mitigate oxidative damage. scielo.br

Several in vitro methods are available to assess the antioxidant capacity of chemical compounds. The most common assays include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. mdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺). mdpi.com Studies on various polyamine and hydrazone derivatives have demonstrated that these molecules can possess significant antioxidant activity, which is often attributable to specific functional groups capable of engaging in redox reactions. mdpi.commdpi.com

Table 4: Common In Vitro Assays for Evaluating Antioxidant Potential

| Assay Method | Principle | Measurement |

| DPPH Scavenging | Measures the ability of the antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow. mdpi.com | Decrease in absorbance at ~517 nm. |

| FRAP | Measures the reduction of a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex by the antioxidant, resulting in an intense blue color. mdpi.com | Increase in absorbance at ~593 nm. |

| ORAC | Measures the ability of an antioxidant to inhibit the decline in fluorescence caused by a peroxyl radical generator. | Protection of a fluorescent probe from degradation over time. |

| Nitric Oxide Scavenging | Measures the ability of the antioxidant to inhibit the production of nitric oxide radicals from a donor compound. nih.gov | Inhibition of nitrite (B80452) formation, measured colorimetrically. |

Mechanistic Elucidation of In Vitro Biological Actions (e.g., Apoptosis Induction, Interleukin Modulation)

Understanding the mechanism of action is a critical step in evaluating the therapeutic potential of a bioactive compound. For cytotoxic agents, research often focuses on elucidating how they induce cell death. Studies on bioactive ethylenediamine derivatives have provided insights into these mechanisms. For example, certain N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride derivatives have been shown to exert their cytotoxic effects by causing cell cycle arrest and inducing a loss of mitochondrial membrane potential in cancer cells. nih.gov The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, or programmed cell death, leading to the release of pro-apoptotic factors and eventual cell demise.

In the context of inflammation, another important area of mechanistic study is the modulation of signaling pathways and the production of inflammatory mediators like interleukins. mdpi.com The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of genes for pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). mdpi.com Some bioactive molecules exert their anti-inflammatory effects by inhibiting key steps in the NF-κB signaling cascade. mdpi.com Mechanistic studies may therefore involve quantifying changes in interleukin production or assessing the activation state of proteins within these signaling pathways following treatment with the compound of interest.

Structure-Activity Relationship (SAR) Studies for Bioactive N-Hexylethylenediamine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. researchgate.net Through systematic modification of a lead compound's structure, researchers can identify which chemical features, or pharmacophores, are essential for its activity and which can be altered to improve potency, selectivity, or other pharmacological properties. researchgate.netresearchgate.net

In the context of N-Hexylethylenediamine derivatives, SAR studies would involve synthesizing a series of analogs and comparing their biological activities. For example, in the study of N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride derivatives, the comparison between the unsubstituted parent compound and its halogenated (bromo- and chloro-substituted) analogs provides initial SAR insights. nih.gov By evaluating the cytotoxic activity of these closely related molecules, it is possible to deduce the influence of the halogen substituents on potency. A more negative result for one compound versus another indicates a direct relationship between the structural change and the biological outcome. nih.gov These studies are crucial for optimizing lead compounds into viable drug candidates. nih.gov

Table 5: Structural Comparison of Ethylenediamine Derivatives for SAR Analysis This table illustrates how structural modifications form the basis of SAR studies, using derivatives evaluated for cytotoxicity. nih.gov

| Compound Name | Core Structure | R Group on Benzyl Ring | Implication for SAR |

| N,N'-bis(2-hydroxybenzyl)ethylenediamine | Ethylenediamine with two 2-hydroxybenzyl groups | -H (Hydrogen) | Provides a baseline activity level for the core scaffold. |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | Ethylenediamine with two 2-hydroxybenzyl groups | -Br (Bromo) at position 5 | Allows assessment of the effect of a bulky, electron-withdrawing halogen at this position on cytotoxic activity. |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | Ethylenediamine with two 2-hydroxybenzyl groups | -Cl (Chloro) at position 5 | Allows assessment of the effect of a smaller electron-withdrawing halogen at this position on cytotoxic activity. |

Analytical Methodologies for the Characterization and Study of N Hexylethylenediamine Dihydrochloride and Its Associated Compounds

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to elucidate its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, VT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Predicted NMR Chemical Shifts for N-Hexylethylenediamine (Note: Data is predicted based on the structure and typical values for similar functional groups. The dihydrochloride (B599025) salt form will influence the exact shifts of protons and carbons near the nitrogen atoms.)

| Nucleus | Position (relative to N) | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₂- (hexyl, adjacent to NH) | ~2.6 - 2.8 | Triplet |

| ¹H | -NH- and -NH₂ | Broad, variable | Singlet (broad) |

| ¹H | -CH₂-CH₂- (ethylenediamine) | ~2.7 - 3.0 | Multiplet |

| ¹H | -CH₂- (hexyl chain) | ~1.2 - 1.6 | Multiplet |

| ¹H | -CH₃ (hexyl) | ~0.9 | Triplet |

| ¹³C | -CH₂- (hexyl, adjacent to NH) | ~45 - 50 | N/A |

| ¹³C | -CH₂- (ethylenediamine, adjacent to NH) | ~48 - 52 | N/A |

| ¹³C | -CH₂- (ethylenediamine, adjacent to NH₂) | ~38 - 42 | N/A |

| ¹³C | -CH₂- (hexyl chain) | ~22 - 32 | N/A |

| ¹³C | -CH₃ (hexyl) | ~14 | N/A |

Variable-Temperature NMR (VT-NMR): VT-NMR is employed to study dynamic processes within a molecule, such as conformational changes or proton exchange, which may occur on the NMR timescale. ox.ac.ukoxinst.com For N-Hexylethylenediamine Dihydrochloride, VT-NMR experiments could be used to investigate the rate of proton exchange at the amine nitrogens or to study the rotation around C-N and C-C bonds. researchgate.net At low temperatures, dynamic processes slow down, potentially resolving broad signals into sharp, distinct peaks, while at higher temperatures, faster exchange rates can cause separate peaks to coalesce into a single, averaged signal. oxinst.com

X-ray Diffraction for Structural Elucidation (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the most precise structural information, including bond lengths, bond angles, and intermolecular interactions, by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. hzdr.de An SC-XRD analysis of (2-Aminoethyl)(hexyl)amine dihydrochloride would unambiguously confirm its molecular connectivity and reveal the conformation of the molecule in the solid state. It would also detail the hydrogen bonding network involving the ammonium (B1175870) groups and chloride counter-ions.

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of bulk, microcrystalline samples. nih.gov While it does not typically yield the complete atomic-resolution structure for an unknown compound, it provides a characteristic "fingerprint" of the crystalline phase. This is invaluable for identifying the compound, assessing its phase purity, and detecting the presence of different polymorphic forms. nih.gov

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar and ionic compounds like N-Hexylethylenediamine Dihydrochloride. In positive ion mode, the analysis would be expected to show a prominent ion corresponding to the protonated free base [C₈H₂₀N₂ + H]⁺. The high-resolution mass measurement of this ion can be used to confirm the elemental formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, allowing for the separation of the target compound from impurities before its detection and identification by the mass spectrometer. This is particularly useful for purity assessments and stability studies.

Expected Mass Spectrometry Data for N-Hexylethylenediamine

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₈H₂₀N₂ |

| Molecular Weight (Free Base) | 144.26 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 145.17 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wwjmrd.com For N-Hexylethylenediamine Dihydrochloride, the IR spectrum would exhibit characteristic bands for the different types of bonds present.

The presence of both primary (-NH₂) and secondary (-NH-) amine groups (as ammonium groups in the salt form) gives rise to distinct N-H stretching and bending vibrations. The aliphatic hexyl and ethyl groups contribute strong C-H stretching and bending absorptions.

Characteristic IR Absorption Bands for N-Hexylethylenediamine Dihydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N⁺-H (Ammonium) | Stretching | ~3200 - 2800 (broad) | Strong |

| N-H | Bending | ~1600 - 1500 | Medium |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |

| C-H (Alkyl) | Bending | 1470 - 1370 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium-Weak |

Chromatographic Separation and Analysis Techniques

Chromatography is essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds. helsinki.fi However, simple aliphatic amines like N-Hexylethylenediamine lack a native chromophore, making them effectively invisible to standard UV-Vis detectors. sigmaaldrich.com To overcome this, a pre-column derivatization strategy is employed. thermofisher.com This involves reacting the amine with a labeling reagent to attach a chromophoric or fluorophoric tag, rendering it easily detectable. rsc.org

The derivatization reaction must be rapid and quantitative. sigmaaldrich.com The resulting derivative should be stable and exhibit strong absorption at a suitable wavelength for detection. Common derivatizing agents for primary and secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and o-phthalaldehyde (B127526) (OPA) (for primary amines). thermofisher.comresearchgate.net The choice of reagent depends on the specific requirements of the analysis, such as sensitivity and compatibility with the chromatographic conditions.

Common Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Abbreviation | Detection Method | Advantages |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | UV or Fluorescence | Reacts with both primary and secondary amines; forms stable derivatives. thermofisher.com |

| Dansyl chloride | DNS-Cl | UV or Fluorescence | High sensitivity; good stability of derivatives. rsc.org |

| o-Phthalaldehyde | OPA | Fluorescence | Very fast reaction; high sensitivity; specific for primary amines. thermofisher.com |

Electrochemical Characterization Methods for Corrosion Inhibition Studies

The evaluation of N-Hexylethylenediamine dihydrochloride as a potential corrosion inhibitor fundamentally relies on electrochemical techniques. These methods provide quantitative data on the inhibitor's effectiveness in protecting metallic surfaces in corrosive environments. The primary techniques employed are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that offers detailed insights into the kinetics of electrochemical processes occurring at the metal/electrolyte interface. mdpi.com By applying a small amplitude AC potential over a wide range of frequencies, the impedance of the system is measured. youtube.comresearchgate.net In corrosion studies, the resulting data is often represented as a Nyquist plot. youtube.com The presence of a corrosion inhibitor like N-Hexylethylenediamine dihydrochloride typically leads to an increase in the diameter of the semicircular plot, which signifies an increase in the charge transfer resistance (Rct). researchgate.net This indicates that the inhibitor molecules have adsorbed onto the metal surface, forming a protective barrier that impedes the charge transfer process responsible for corrosion. researchgate.net Concurrently, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. researchgate.netresearchgate.net

Potentiodynamic Polarization (PDP) studies involve scanning the potential of the working electrode and measuring the resulting current. researchgate.net The data is presented as a Tafel plot. From these plots, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extrapolated. researchgate.net A significant decrease in the corrosion current density in the presence of N-Hexylethylenediamine dihydrochloride would indicate its effectiveness as an inhibitor. researchgate.net By observing the shifts in the corrosion potential and changes in the anodic and cathodic Tafel slopes, the inhibitor can be classified as anodic, cathodic, or mixed-type. An inhibitor that affects both the anodic and cathodic reactions is considered a mixed-type inhibitor. windows.net

Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data This table presents hypothetical data illustrating the effect of an inhibitor on EIS parameters for steel in an acidic solution.

Inhibitor Concentration Charge Transfer Resistance (Rct) (Ω cm²) Double-Layer Capacitance (Cdl) (µF cm⁻²) Inhibition Efficiency (%) Blank (0 M) 50 200 - 1 x 10⁻⁵ M 250 120 80.0 1 x 10⁻⁴ M 550 80 90.9 1 x 10⁻³ M 980 50 94.9

Table 2: Representative Potentiodynamic Polarization (PDP) Data This table presents hypothetical data illustrating the effect of an inhibitor on PDP parameters for steel in an acidic solution.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools to investigate the properties of N-Hexylethylenediamine dihydrochloride at a molecular level, offering insights that complement experimental findings. These theoretical approaches are crucial for understanding its electronic structure, reactivity, and interaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net In the context of corrosion inhibition, DFT calculations are employed to correlate the molecular structure of an inhibitor with its protective efficacy. ekb.egijcsi.pro Key parameters derived from DFT studies include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net

The E_HOMO is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, facilitating strong adsorption. researchgate.net Conversely, the E_LUMO indicates the molecule's ability to accept electrons. A lower E_LUMO value implies a greater capacity to accept electrons from the metal surface. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is another critical descriptor; a smaller energy gap suggests higher reactivity of the molecule, which can lead to more effective adsorption and inhibition. researchgate.net For N-Hexylethylenediamine dihydrochloride, the nitrogen atoms with their lone pair electrons are expected to be the primary sites for electron donation, a characteristic that would be reflected in the HOMO distribution. ijcsi.pro

Table 3: Key Quantum Chemical Parameters from DFT Calculations This table provides a conceptual list of parameters calculated via DFT to predict inhibitor reactivity.

Quantum Chemical Parameter Symbol Significance in Corrosion Inhibition Energy of the Highest Occupied Molecular Orbital E_HOMO Indicates electron-donating ability; higher values suggest better inhibition. Energy of the Lowest Unoccupied Molecular Orbital E_LUMO Indicates electron-accepting ability; lower values can enhance adsorption. Energy Gap (LUMO-HOMO) ΔE Indicates molecular reactivity; smaller values suggest higher reactivity. Dipole Moment μ Relates to the polarity of the molecule and its interaction with the metal surface. mdpi.com Electronegativity χ Measures the power of an atom or molecule to attract electrons. Global Hardness η Measures the resistance to charge transfer.

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the target or receptor). nih.govnih.gov While widely used in drug design to study protein-ligand interactions mdpi.com, its principles can be adapted to investigate the adsorption of inhibitor molecules onto a metal surface in corrosion science. nih.gov In this context, N-Hexylethylenediamine dihydrochloride acts as the ligand, and a defined metal surface, such as an iron (Fe) crystal plane for steel, serves as the target.

The simulation aims to find the most stable binding conformation of the inhibitor on the metal surface and to quantify the strength of this interaction, typically expressed as a binding energy or docking score. researchgate.net A more negative binding energy indicates a more spontaneous and stronger interaction, suggesting more effective adsorption and, consequently, better corrosion inhibition. researchgate.net These studies can reveal which parts of the molecule, such as the amino groups in N-Hexylethylenediamine dihydrochloride, are directly involved in the interaction with the surface atoms. This provides a visual and energetic understanding of how the protective film is formed at the atomic level.

Table 4: Illustrative Molecular Docking Results This table presents hypothetical docking results for an inhibitor on a metal surface.

Inhibitor Molecule Target Surface Binding Energy (kcal/mol) Key Interacting Atoms N-Hexylethylenediamine Fe (110) -8.5 Primary Amine (N), Secondary Amine (N)

Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. bigchem.euwikipedia.org These descriptors are fundamental in developing Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate a molecule's chemical features with its observed activity, such as corrosion inhibition efficiency. researchgate.netmdpi.com By calculating a range of descriptors for N-Hexylethylenediamine dihydrochloride, researchers can gain a deeper understanding of the physicochemical properties that govern its performance.

Relevant descriptors can be classified based on their dimensionality (e.g., 1D, 2D, 3D). wikipedia.org Important descriptors for corrosion inhibitors often include constitutional descriptors (e.g., molecular weight), topological descriptors (which describe atomic connectivity), and quantum-chemical descriptors (derived from methods like DFT). researchgate.net For instance, the polar surface area (PSA) can be relevant for understanding the molecule's interaction in an aqueous medium, while LogP (the octanol-water partition coefficient) provides insight into its hydrophobicity, which can influence its tendency to adsorb onto a metal surface rather than remain in the bulk solution. researchgate.net

Table 5: Selected Molecular Descriptors for N-Hexylethylenediamine Data computed by PubChem for the parent compound. nih.gov

Descriptor Value Relevance Molecular Weight 144.26 g/mol Influences diffusion and surface coverage. Topological Polar Surface Area (TPSA) 38.1 Ų Relates to the molecule's polarity and potential for hydrogen bonding. XLogP3-AA (LogP) 1.4 Indicates the hydrophobicity of the molecule. Hydrogen Bond Donor Count 3 Number of potential hydrogen bond donors. Hydrogen Bond Acceptor Count 2 Number of potential hydrogen bond acceptors. Rotatable Bond Count 6 Indicates molecular flexibility.

Table of Compounds

Future Directions and Emerging Research Avenues for N Hexylethylenediamine Dihydrochloride

Rational Design of Next-Generation Functional Materials Incorporating N-Hexylethylenediamine Units

The rational design of functional materials involves the deliberate selection of molecular building blocks to achieve specific, predictable properties. The incorporation of N-hexylethylenediamine units into polymeric structures is a promising strategy for creating "smart" materials that respond to external stimuli. nih.govrsc.org

The key structural features of N-hexylethylenediamine—a hydrophilic diamine core and a hydrophobic hexyl tail—make it an ideal candidate for creating amphiphilic polymers. These polymers could self-assemble in aqueous solutions to form complex nanostructures like micelles or vesicles. The specific morphology and critical micelle concentration would be directly influenced by the balance between the hydrophilic amine groups and the hydrophobic hexyl chain.

Furthermore, the amine groups offer sites for pH-responsiveness. At low pH, protonation of the amines would lead to electrostatic repulsion, causing the polymer to adopt an extended conformation. Conversely, at higher pH, deprotonation would allow hydrophobic interactions dominated by the hexyl groups to become more pronounced, potentially triggering a conformational collapse or aggregation. This behavior is crucial for developing materials for applications such as controlled drug delivery, where a change in the physiological environment could trigger the release of a therapeutic agent. nih.gov

Theoretical modeling and simulation will play a vital role in this area. mdpi.com By using computational methods, researchers can predict how incorporating N-hexylethylenediamine units will affect polymer properties such as the lower critical solution temperature (LCST) in thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). nih.govresearchgate.net The hexyl group is expected to increase the hydrophobicity of the polymer, likely lowering its LCST. This tunability is essential for creating materials with sharp and predictable thermal transitions for applications in tissue engineering and injectable hydrogels. mdpi.com

Table 1: Predicted Influence of N-Hexylethylenediamine Incorporation on Polymer Properties